molecular formula C11H10BrN3O B8169355 3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine

3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine

Cat. No.: B8169355
M. Wt: 280.12 g/mol
InChI Key: PPWNYWAIWCJJJE-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the third position, a methoxy group at the fifth position, and an amine group at the second position of the pyrazine ring, along with a phenyl group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl or heteroaryl boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate boron reagents, palladium catalysts, and reaction solvents. The reaction is typically carried out under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Used in the Suzuki–Miyaura coupling reaction.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various aryl-substituted pyrazine derivatives .

Scientific Research Applications

3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(3-methoxyphenyl)pyrazin-2-amine is unique due to the presence of both a methoxy group and a phenyl group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

3-bromo-5-(3-methoxyphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c1-16-8-4-2-3-7(5-8)9-6-14-11(13)10(12)15-9/h2-6H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWNYWAIWCJJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C(=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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